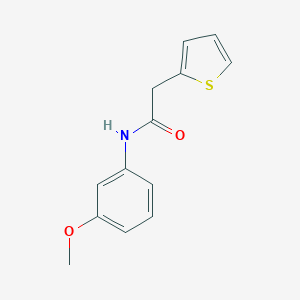

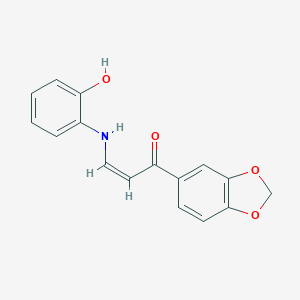

N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxyphenyl)-2-(thiophen-2-yl)acetamide, also known as MTAPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.

Applications De Recherche Scientifique

Substitution Effects in Aromatic Compounds Research on thiophene analogues of carcinogens, specifically benzidine and 4-aminobiphenyl, revealed that replacing an aromatic ring with an isosteric or isoelectronic aromatic ring can maintain biological activity. In this context, compounds like N-(5-phenylthiophen-2-yl)acetamide were synthesized and evaluated for potential carcinogenicity. The study utilized assays like the Salmonella reverse-mutation assay and cell-transformation assay, noting that while the in vitro activities suggested potential carcinogenicity, the chemical and biological behavior of these compounds questioned their ability to cause tumors in vivo. One specific compound, N-(5-phenylthiophen-2-yl)acetamide, was under further evaluation for carcinogenicity in mice (Ashby et al., 1978).

Pharmacogenetics of Drug Metabolism A review on paracetamol metabolism revealed genetic differences in its metabolic pathways, such as glucuronidation, sulfation, oxidation, and deacetylation, and their links to susceptibility to toxicity and variations in therapeutic efficacy. The paper emphasized the significance of pharmacogenetic profiles in understanding individual and ethnic differences in drug metabolism (Zhao & Pickering, 2011).

Environmental Impact and Degradation Research on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) addressed environmental concerns like water scarcity and the accumulation of recalcitrant compounds. The study collected and summarized state-of-the-art studies on the biotoxicity, by-products, and degradation pathways of ACT, using advanced methods like the Fukui function to predict reactive sites in the ACT molecule. The study is valuable for enhancing the degradation of ACT in environmental contexts (Qutob et al., 2022).

Analgesic Mechanisms Research on the analgesic effect of acetaminophen explored its complex metabolic pathways and mechanisms of action, such as its conversion to N-acylphenolamine (AM404) and the subsequent interaction with receptors like TRPV1 and cannabinoid 1 in the brain. This review summarized the known and novel mechanisms, highlighting the importance of the spinal dorsal horn in pain modulation and the potential of AM404 to induce analgesia via TRPV1 receptors, thereby offering insights into pain management techniques (Ohashi & Kohno, 2020).

Adsorptive Elimination of Pharmaceuticals A comprehensive review discussed the increasing presence of acetaminophen (ACT) in natural water environments and the challenges it poses due to its transformation into various intermediates. The review focused on occurrences, toxicities, removal technologies, and transformation pathways of ACT in environmental compartments, providing valuable insights into monitoring, detection, and treatment technologies to mitigate the effects of ACT and its toxic metabolites (Vo et al., 2019).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-16-11-5-2-4-10(8-11)14-13(15)9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEHGLDCSPBSES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[9-Bromo-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether](/img/structure/B409811.png)

![7,8-Dimethoxy-5-(4-nitro-phenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409818.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B409821.png)

![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409823.png)

![Ethyl 5-[(2-fluoroanilino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B409824.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propenyl]amino}-3-methoxybenzyl)-2-methoxyanilino]-2-propen-1-one](/img/structure/B409827.png)

![2-[(5-chloro-2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409828.png)

![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)

![(Z)-1-(1,3-benzodioxol-5-yl)-3-[4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one](/img/structure/B409831.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-chlorobenzohydrazide](/img/structure/B409832.png)